8-M-Pdot

Übersicht

Beschreibung

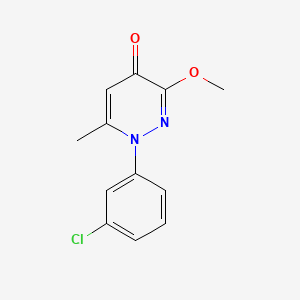

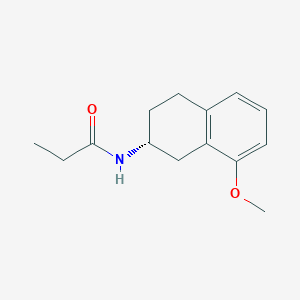

8-M-PDOT (also known as AH-002) is a selective melatonin MT2 receptor agonist . It is 5.2-fold selective for MT2 over MT1 receptors . It binds to human recombinant MT2 and MT2 receptors with pKi values of 8.23 and 8.95 respectively . It has been found to have anxiolytic-like activity .

Molecular Structure Analysis

The chemical formula of 8-M-PDOT is C14H19NO2 . Its exact mass is 233.14 and its molecular weight is 233.31 .Chemical Reactions Analysis

8-M-PDOT is a melatonin receptor agonist, with a 20-fold selectivity for the MT2 (vs MT1) subtype . It displays pKi values of 8.23 and 8.95 respectively at human recombinant MT1 and MT2 receptors .Wissenschaftliche Forschungsanwendungen

Optical Painting and Fluorescence Activated Sorting

8-M-PDOT, specifically referenced as photoswitchable semiconducting polymer dots (Pdots), has been demonstrated to serve as an efficient optical ‘painting’ tool. This enables the selection and isolation of individual cells based on their fluorescence, spatial, and morphological features under a microscope. The process involves using a focused laser beam as a 'paintbrush' and the photoswitchable Pdots as the 'paint', allowing for the selective 'painting', sorting, and recovery of optically marked cells for subsequent genetic analysis (Kuo et al., 2016).

High Throughput Electron Beam Lithography

8-M-PDOT is leveraged in electron beam lithography for sub-microscale large-area patterning on insulating substrates, vital for creating photonic devices. The process involves using a high sensitivity resist and a conducting polymer, such as doped PDOT, as the electron discharge layer, offering significant time savings and efficiency in fabricating intricate photonic structures (Salerno & Cingolani, 2007).

Targeted Photodynamic Therapy and Imaging

8-M-PDOT, formulated as folic acid and horseradish peroxidase-bifunctionalized semiconducting polymer dots (FH-Pdots), serves as an integrated platform for targeted photodynamic therapy (PDT) and imaging of cancer cells. These Pdots exhibit dual functionality where they act as photosensitizers to produce cytotoxic reactive oxygen species for therapy and as fluorescent semiconducting polymers for imaging purposes, demonstrating their potential as a versatile tool in cancer treatment and diagnosis (Zhang et al., 2014).

Bioconjugation for Specific Cellular Targeting

The bioconjugation of 8-M-PDOT is highlighted as a significant advancement for biological imaging. These ultrabright semiconducting polymer dots exhibit properties such as high brightness, fast emission rate, excellent photostability, nonblinking, and nontoxicity. The conjugation process involves using amphiphilic polymers to modify the nanoparticle surface for subsequent covalent conjugation to biomolecules, facilitating effective and specific cellular labeling (Wu et al., 2010).

Dual Colorimetric and Fluorescent Authentication

8-M-PDOT has been developed into a dual visual reagent for anticounterfeiting applications. By incorporating photochromic dyes with multicolor semiconducting polymers, a dual-readout system is created, which can be applied to various substrates and used for high-security purposes. The versatility and robustness of this application demonstrate the potential of Pdots in developing new generations of anticounterfeiting technologies (Tsai et al., 2017).

Eigenschaften

IUPAC Name |

N-[(2R)-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-3-14(16)15-11-8-7-10-5-4-6-13(17-2)12(10)9-11/h4-6,11H,3,7-9H2,1-2H3,(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIGBTUDFAGRTQ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCC2=C(C1)C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N[C@@H]1CCC2=C(C1)C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424984 | |

| Record name | 8-M-PDOT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide | |

CAS RN |

134865-70-6 | |

| Record name | 8-M-PDOT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

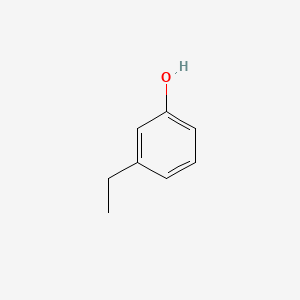

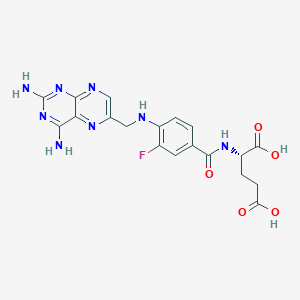

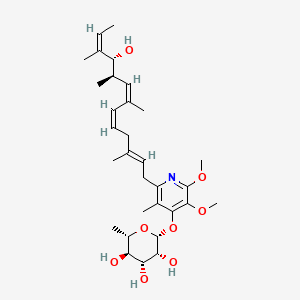

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1664143.png)